N-(3-chloro-4-methoxyphenyl)-2,4,6-trimethylbenzamide
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Overview
Description
Synthesis Analysis
The compound can be synthesized through acylation reactions involving specific phenols and benzoyl chlorides. For example, similar compounds like N-3-hydroxyphenyl-4-methoxybenzamide have been prepared through the acylation of 3-aminophenol with 4-metoxybenzoylchloride in tetrahydrofuran (THF), followed by characterization through NMR and elemental analysis (Karabulut et al., 2014). This method could potentially be adapted for the synthesis of N-(3-chloro-4-methoxyphenyl)-2,4,6-trimethylbenzamide by substituting the appropriate starting materials.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3-chloro-4-methoxyphenyl)-2,4,6-trimethylbenzamide has been determined by techniques such as single-crystal X-ray diffraction and DFT calculations. These studies reveal details about bond lengths, bond angles, and dihedral angles, as well as the impact of intermolecular interactions like dimerization and crystal packing on the molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical reactions and properties of N-(3-chloro-4-methoxyphenyl)-2,4,6-trimethylbenzamide would likely involve its reactivity as an amide and the presence of methoxy and chloro substituents on the benzene rings. These functional groups can influence the compound's behavior in nucleophilic substitution reactions or its interaction with other chemical entities. However, specific reactions involving this exact compound are not detailed in the available literature.
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure are crucial for understanding the behavior of chemical compounds. While specific data on N-(3-chloro-4-methoxyphenyl)-2,4,6-trimethylbenzamide is not provided, analogous compounds exhibit distinct physical properties that can be analyzed through spectroscopic and crystallographic methods. For example, compounds with similar structures have been characterized to understand their crystallinity, polymorphism, and intermolecular interactions, which significantly affect their physical properties (Yasuoka et al., 1969).
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2,4,6-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-10-7-11(2)16(12(3)8-10)17(20)19-13-5-6-15(21-4)14(18)9-13/h5-9H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPXNZVQYIQCQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=CC(=C(C=C2)OC)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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